molecular formula C24H23N3O5S B12133882 (2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12133882
M. Wt: 465.5 g/mol
InChI Key: JLCRWZNKVXMHRO-STZFKDTASA-N
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Description

This compound belongs to the thiazolo-triazine family, characterized by a fused heterocyclic core (thiazole and triazine rings) substituted with a benzylidene group at position 2 and a 4-propoxybenzyl group at position 4. The (2Z)-configuration indicates the stereochemistry of the benzylidene moiety, which is critical for its spatial interactions in biological or material applications.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O5S/c1-4-11-32-17-7-5-15(6-8-17)12-19-22(28)25-24-27(26-19)23(29)21(33-24)14-16-13-18(30-2)9-10-20(16)31-3/h5-10,13-14H,4,11-12H2,1-3H3/b21-14-

InChI Key

JLCRWZNKVXMHRO-STZFKDTASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 4-propoxybenzylamine, which undergo condensation reactions to form the benzylidene and propoxybenzyl intermediates. These intermediates are then cyclized with thiazolo-triazine precursors under specific conditions, such as the presence of catalysts and controlled temperatures, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylidene or propoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,5-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s closest analogs share the thiazolo-triazine core but differ in substituent patterns:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Features
Target Compound 2,5-Dimethoxybenzylidene 4-Propoxybenzyl Enhanced lipophilicity; Z-configuration stabilizes planar geometry
(2Z)-2-(3-Ethoxy-4-Propoxybenzylidene)-6-Benzyl Analog () 3-Ethoxy-4-propoxybenzylidene Benzyl Increased steric bulk at position 2; ethoxy groups may alter metabolic stability
(2Z)-2-(4-Cyanobenzylidene)-Pyrimidine Derivative (, b) 4-Cyanobenzylidene 5-Methylfuran-2-yl Electron-withdrawing cyano group enhances electrophilicity; furan introduces heterocyclic diversity
(2Z)-2-(3,4-Diethoxybenzylidene) Analog () 3,4-Diethoxybenzylidene 4-Propoxybenzyl Diethoxy groups improve solubility but may reduce binding specificity

Physicochemical Properties

  • Melting Points: Target Compound: Not explicitly reported, but analogs like 11b () melt at 213–215°C, suggesting similar thermal stability for the thiazolo-triazine core . (2Z)-2-(4-Cyanobenzylidene) Analog (11b): Lower melting point (213–215°C) due to the planar cyano group reducing crystal lattice energy .
  • Spectroscopic Data :
    • IR : The target compound’s benzylidene group would show C=O stretches near 1,700 cm⁻¹, similar to ’s analogs .
    • NMR : Methoxy protons (δ ~3.8–4.0 ppm) and propoxy chains (δ ~1.5–4.3 ppm) dominate the spectrum, as seen in and .

Critical Analysis of Substituent Effects

  • 2,5-Dimethoxy vs. 3,4-Diethoxy () : The former offers balanced electron donation and steric accessibility, while the latter’s ethoxy groups may hinder target engagement despite better solubility .
  • 4-Propoxybenzyl vs.

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